molecular formula C19H20N2O3 B14186262 Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate CAS No. 923606-40-0

Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate

Cat. No.: B14186262
CAS No.: 923606-40-0
M. Wt: 324.4 g/mol
InChI Key: GKQMULVEJSMUDT-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate is a synthetic organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with an indazole derivative in the presence of a base.

    Esterification: The final step involves the esterification of the indazole derivative with ethyl propanoate under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to minimize byproducts and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase δ, which is involved in respiratory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate is unique due to its combination of an indazole ring and a benzyloxy group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

923606-40-0

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl 3-(4-phenylmethoxyindazol-1-yl)propanoate

InChI

InChI=1S/C19H20N2O3/c1-2-23-19(22)11-12-21-17-9-6-10-18(16(17)13-20-21)24-14-15-7-4-3-5-8-15/h3-10,13H,2,11-12,14H2,1H3

InChI Key

GKQMULVEJSMUDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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